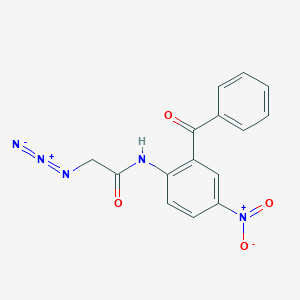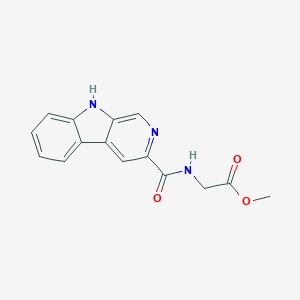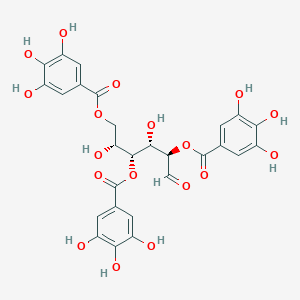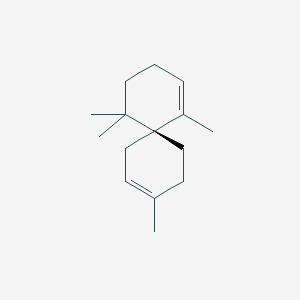
2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Overview
Description
“2-(4-Chlorophenyl)-4(3H)-pyrimidinone” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . It has been found to exhibit α-glucosidase inhibitory activity .
Synthesis Analysis
The synthesis of “2-(4-Chlorophenyl)-4(3H)-pyrimidinone” involves several steps. The compound can be synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-4(3H)-pyrimidinone” can be analyzed using various spectroscopic methods and X-ray diffraction . The compound crystallizes in the orthorhombic crystal system with the space group P 2 1 2 1 2 1 . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .Scientific Research Applications
Synthesis of 7-Deazaadenine Derivatives
7-Deazaadenine derivatives are analogs of adenine where the N-7 has been replaced by a CH group. These compounds, including those derived from “2-(4-chlorophenyl)pyrimidin-4(3H)-one”, have been synthesized for their potential biological activities. They are prepared through cyclocondensation reactions and have shown significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .
Development of Antitumor Agents
The pyrrolopyrimidine moiety, which is a core structure in “2-(4-chlorophenyl)pyrimidin-4(3H)-one”, is present in some antibiotics and has structural resemblance to purines. This resemblance has led to the exploration of these compounds as antitumor agents due to their ability to interfere with purine biosynthesis, which is crucial for the proliferation of cancer cells .
Anti-HIV Research
Compounds with the pyrrolopyrimidine structure have been reported to possess anti-HIV properties. The synthesis of new derivatives from “2-(4-chlorophenyl)pyrimidin-4(3H)-one” could lead to the development of novel anti-HIV medications that work by inhibiting enzymes essential for the virus’s life cycle .
Antimicrobial Applications
The structural analogs of “2-(4-chlorophenyl)pyrimidin-4(3H)-one” have been found to exhibit antimicrobial activities. These compounds can be used to study the mechanism of action against various microbial pathogens and potentially lead to the development of new antimicrobial drugs .
Anti-Inflammatory Properties
Some derivatives of “2-(4-chlorophenyl)pyrimidin-4(3H)-one” have shown anti-inflammatory activities. This makes them candidates for the development of new anti-inflammatory drugs that could be used to treat conditions like arthritis and other inflammatory diseases .
Adenosine Receptor Antagonism
Derivatives of “2-(4-chlorophenyl)pyrimidin-4(3H)-one” have been evaluated as potential adenosine receptor (AR) antagonists. These compounds could serve as therapeutics for neurodegenerative disorders by modulating adenosine receptor activity, which is implicated in diseases such as Parkinson’s and Alzheimer’s .
Design of Selective A1/A2A AR Ligands
The introduction of nitrogen atoms into the heterocyclic ring system of “2-(4-chlorophenyl)pyrimidin-4(3H)-one” derivatives has led to the creation of dual A1/A2A AR ligands. These ligands are of interest for their potential use in improving cognitive decline and mitigating motor and non-motor symptoms of neurodegenerative diseases .
Exploration of Purinergic Signaling Pathways
The compound and its derivatives can be used to explore purinergic signaling pathways, which are vital for various physiological functions. By understanding the interactions with purinergic receptors, researchers can design drugs that target specific pathways involved in cardiovascular, neurological, and immune system functions .
Future Directions
Mechanism of Action
Target of Action
The compound 2-(4-chlorophenyl)pyrimidin-4(3H)-one, also known as 2-(4-chlorophenyl)-1H-pyrimidin-6-one or 2-(4-Chlorophenyl)-4(3H)-pyrimidinone, is a pyrimidine derivative. Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer treatment . CDK2 is a protein kinase involved in the regulation of the cell cycle and its inhibition can lead to the arrest of cell proliferation .
Mode of Action
The compound interacts with its target, CDK2, by fitting into the active site of the enzyme. This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 . The binding of the compound to CDK2 inhibits the kinase activity of the enzyme, thereby disrupting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell proliferation, which is a key mechanism in the treatment of cancer . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar pyrimidine derivatives . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation. Most of the compounds in the same class have shown superior cytotoxic activities against various cell lines . For instance, some compounds have shown cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .
properties
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSIMLDRAXXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338659 | |
| Record name | 2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
CAS RN |
106690-55-5 | |
| Record name | 2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)









![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)


